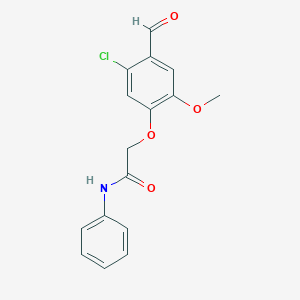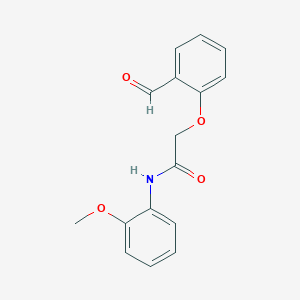methyl]quinolin-8-ol](/img/structure/B307644.png)
2-Methyl-7-[[(6-methylpyridin-2-yl)amino](3-nitrophenyl)methyl]quinolin-8-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-7-[[(6-methylpyridin-2-yl)amino](3-nitrophenyl)methyl]quinolin-8-ol, also known as MMNQ or Nitroquoline, is a synthetic compound that has gained attention in the scientific community due to its potential applications in biomedical research. MMNQ is a quinoline derivative that possesses a nitro group and a pyridine moiety. This molecule has been studied extensively for its anti-tumor properties and has shown promising results in preclinical studies.
科学研究应用
2-Methyl-7-[[(6-methylpyridin-2-yl)amino](3-nitrophenyl)methyl]quinolin-8-ol has been studied extensively for its anti-tumor properties. In vitro studies have shown that 2-Methyl-7-[[(6-methylpyridin-2-yl)amino](3-nitrophenyl)methyl]quinolin-8-ol induces apoptosis (programmed cell death) in various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. 2-Methyl-7-[[(6-methylpyridin-2-yl)amino](3-nitrophenyl)methyl]quinolin-8-ol has also been shown to inhibit the growth of cancer cells by interfering with the cell cycle and inducing cell cycle arrest. In vivo studies using animal models have demonstrated that 2-Methyl-7-[[(6-methylpyridin-2-yl)amino](3-nitrophenyl)methyl]quinolin-8-ol can inhibit tumor growth and metastasis. Additionally, 2-Methyl-7-[[(6-methylpyridin-2-yl)amino](3-nitrophenyl)methyl]quinolin-8-ol has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
作用机制
The mechanism of action of 2-Methyl-7-[[(6-methylpyridin-2-yl)amino](3-nitrophenyl)methyl]quinolin-8-ol is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) and the induction of oxidative stress in cancer cells. 2-Methyl-7-[[(6-methylpyridin-2-yl)amino](3-nitrophenyl)methyl]quinolin-8-ol has been shown to increase the production of ROS, which can lead to DNA damage and ultimately cell death. 2-Methyl-7-[[(6-methylpyridin-2-yl)amino](3-nitrophenyl)methyl]quinolin-8-ol may also inhibit the activity of certain enzymes involved in cell proliferation and survival.
Biochemical and Physiological Effects:
2-Methyl-7-[[(6-methylpyridin-2-yl)amino](3-nitrophenyl)methyl]quinolin-8-ol has been shown to have a range of biochemical and physiological effects. In addition to its anti-tumor properties, 2-Methyl-7-[[(6-methylpyridin-2-yl)amino](3-nitrophenyl)methyl]quinolin-8-ol has been shown to possess anti-inflammatory and antioxidant properties. 2-Methyl-7-[[(6-methylpyridin-2-yl)amino](3-nitrophenyl)methyl]quinolin-8-ol has also been shown to modulate the activity of certain enzymes involved in cellular metabolism and energy production. 2-Methyl-7-[[(6-methylpyridin-2-yl)amino](3-nitrophenyl)methyl]quinolin-8-ol may also have neuroprotective effects and has been studied for its potential applications in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
2-Methyl-7-[[(6-methylpyridin-2-yl)amino](3-nitrophenyl)methyl]quinolin-8-ol has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities and purified via column chromatography. 2-Methyl-7-[[(6-methylpyridin-2-yl)amino](3-nitrophenyl)methyl]quinolin-8-ol has been shown to be stable under various conditions, making it suitable for use in in vitro and in vivo experiments. However, there are also some limitations to the use of 2-Methyl-7-[[(6-methylpyridin-2-yl)amino](3-nitrophenyl)methyl]quinolin-8-ol in lab experiments. 2-Methyl-7-[[(6-methylpyridin-2-yl)amino](3-nitrophenyl)methyl]quinolin-8-ol has been shown to have some toxicity in certain cell lines, and its mechanism of action is not fully understood, which may limit its potential applications.
未来方向
There are several future directions for research on 2-Methyl-7-[[(6-methylpyridin-2-yl)amino](3-nitrophenyl)methyl]quinolin-8-ol. One potential direction is to further elucidate the mechanism of action of 2-Methyl-7-[[(6-methylpyridin-2-yl)amino](3-nitrophenyl)methyl]quinolin-8-ol and its interactions with other cellular components. Another direction is to explore the potential applications of 2-Methyl-7-[[(6-methylpyridin-2-yl)amino](3-nitrophenyl)methyl]quinolin-8-ol in the treatment of other diseases, such as neurodegenerative diseases. Additionally, further studies are needed to optimize the synthesis of 2-Methyl-7-[[(6-methylpyridin-2-yl)amino](3-nitrophenyl)methyl]quinolin-8-ol and improve its efficacy and safety. Finally, clinical trials are needed to evaluate the safety and efficacy of 2-Methyl-7-[[(6-methylpyridin-2-yl)amino](3-nitrophenyl)methyl]quinolin-8-ol in humans.
合成方法
2-Methyl-7-[[(6-methylpyridin-2-yl)amino](3-nitrophenyl)methyl]quinolin-8-ol can be synthesized through a multistep process involving the reaction of 2-methylquinoline-8-carbaldehyde with 2-aminonicotinic acid, followed by a series of chemical transformations, including nitration and reduction. The final product is obtained after purification via column chromatography. The synthesis of 2-Methyl-7-[[(6-methylpyridin-2-yl)amino](3-nitrophenyl)methyl]quinolin-8-ol has been described in detail in several scientific publications, and the yield of the reaction can be optimized by modifying the reaction conditions.
属性
产品名称 |
2-Methyl-7-[[(6-methylpyridin-2-yl)amino](3-nitrophenyl)methyl]quinolin-8-ol |
|---|---|
分子式 |
C23H20N4O3 |
分子量 |
400.4 g/mol |
IUPAC 名称 |
2-methyl-7-[[(6-methylpyridin-2-yl)amino]-(3-nitrophenyl)methyl]quinolin-8-ol |
InChI |
InChI=1S/C23H20N4O3/c1-14-5-3-8-20(24-14)26-21(17-6-4-7-18(13-17)27(29)30)19-12-11-16-10-9-15(2)25-22(16)23(19)28/h3-13,21,28H,1-2H3,(H,24,26) |
InChI 键 |
NEXQMABZRZRZOX-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CC=C1)NC(C2=CC(=CC=C2)[N+](=O)[O-])C3=C(C4=C(C=CC(=N4)C)C=C3)O |
规范 SMILES |
CC1=NC(=CC=C1)NC(C2=CC(=CC=C2)[N+](=O)[O-])C3=C(C4=C(C=CC(=N4)C)C=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-[2-(Benzyloxy)-3-methoxyphenyl]-3-(ethylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307561.png)
![3-(2,6-Dimethylphenyl)-2-[(2,6-dimethylphenyl)imino]-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazolidin-4-one](/img/structure/B307563.png)
![(5Z)-5-[(2-ethoxynaphthalen-1-yl)methylidene]-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-one](/img/structure/B307564.png)
![(5Z)-5-(anthracen-9-ylmethylidene)-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-one](/img/structure/B307565.png)
![[6-(2-chloro-6-fluorophenyl)-3-(methylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl](phenyl)methanone](/img/structure/B307568.png)
![2-Chloro-4-[3-(ethylsulfanyl)-7-propanoyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl propanoate](/img/structure/B307569.png)

![methyl 2-(2-chloro-4-isopropoxy-5-methoxybenzylidene)-5-(4-hydroxy-3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B307571.png)
![(5E)-5-[(3-ethoxy-5-iodo-4-propoxyphenyl)methylidene]-2-(naphthalen-1-ylamino)-1,3-thiazol-4-one](/img/structure/B307574.png)
![4-(2-hydroxyethoxy)-3-methoxybenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B307576.png)

![4-[(2-bromo-4-hydroxy-5-methoxyphenyl)(5-hydroxy-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-2-methyl-5-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B307584.png)
![2-{4-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-2-methoxyphenoxy}-N-phenylacetamide](/img/structure/B307586.png)
![(2E)-2-{[2-(dimethylamino)-6-oxo-4-phenyl-6H-1,3-oxazin-5-yl]methylidene}hydrazinecarbothioamide](/img/structure/B307587.png)